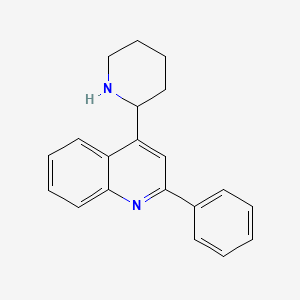

2-苯基-4-(2-哌啶基)喹啉

描述

“2-Phenyl-4-(2-piperidinyl)quinoline” is a chemical compound with the molecular formula C20H20N2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of quinoline and its derivatives has been a topic of interest in recent years. A number of established protocols have been reported for the synthesis of the quinoline ring, which can be altered to produce a number of differently substituted quinolines . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .

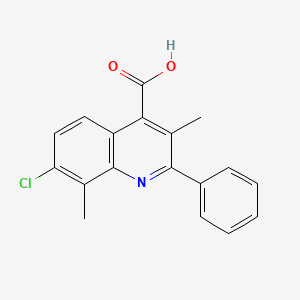

Molecular Structure Analysis

The molecular structure of “2-Phenyl-4-(2-piperidinyl)quinoline” consists of a quinoline ring attached to a phenyl group and a piperidinyl group . The quinoline ring is a heterocyclic aromatic organic compound with the molecular formula C9H7N. The piperidinyl group is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . They participate in both electrophilic and nucleophilic substitution reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

科学研究应用

Synthesis and Pharmacological Applications

Piperidine derivatives, such as 2-Phenyl-4-(2-piperidinyl)quinoline, are crucial in the pharmaceutical industry. They are present in over twenty classes of pharmaceuticals and play a significant role in drug design due to their biological activity . The synthesis of these compounds involves various intra- and intermolecular reactions, leading to a range of derivatives with potential pharmacological applications.

Biological Activity

The piperidine moiety is a common feature in many biologically active compounds. Research has shown that the length of the amide side chain in piperidine derivatives can significantly affect their antibacterial activity . This suggests that 2-Phenyl-4-(2-piperidinyl)quinoline could be tailored for specific biological activities by modifying its structure.

Antioxidant Properties

Compounds with a piperidine nucleus, like 2-Phenyl-4-(2-piperidinyl)quinoline, have been found to exhibit powerful antioxidant actions. This is due to their ability to hinder or suppress free radicals, which suggests their potential use in preventing oxidative stress-related diseases .

Drug Discovery and Lead Optimization

Quinoline and its derivatives are vital scaffolds in drug discovery. They serve as leads for the development of new drugs due to their versatile applications in medicinal chemistry. The structural features of quinolines, including 2-Phenyl-4-(2-piperidinyl)quinoline, allow for a wide range of functionalization, which is crucial for optimizing drug properties .

Green Chemistry Applications

The synthesis of piperidine derivatives, including 2-Phenyl-4-(2-piperidinyl)quinoline, can be achieved using greener methods. For instance, deep eutectic solvent media offer an environmentally friendly alternative for the synthesis of these compounds, aligning with the principles of green chemistry .

Heterocyclic Chemistry Research

2-Phenyl-4-(2-piperidinyl)quinoline is an example of a heterocyclic compound, which is a significant area of research in organic chemistry. The development of cost-effective and efficient methods for synthesizing such heterocycles is an important task, as they are commonly found in pharmaceuticals .

未来方向

The future directions in the research of “2-Phenyl-4-(2-piperidinyl)quinoline” and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidine-containing compounds in the pharmaceutical industry .

作用机制

Target of Action

It’s known that piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.

Mode of Action

The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been reported to afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines . This suggests that 2-Phenyl-4-(2-piperidinyl)quinoline may interact with its targets in a similar manner.

Biochemical Pathways

Piperidine derivatives are known to play a significant role in the pharmaceutical industry , suggesting that they may affect a variety of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 344504 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological activities , suggesting that 2-Phenyl-4-(2-piperidinyl)quinoline may have similar effects.

属性

IUPAC Name |

2-phenyl-4-piperidin-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2/c1-2-8-15(9-3-1)20-14-17(18-11-6-7-13-21-18)16-10-4-5-12-19(16)22-20/h1-5,8-10,12,14,18,21H,6-7,11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWLVOJVVMWDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293959 | |

| Record name | 2-Phenyl-4-(2-piperidinyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-4-(2-piperidinyl)quinoline | |

CAS RN |

383128-79-8 | |

| Record name | 2-Phenyl-4-(2-piperidinyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-4-(2-piperidinyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)